Home > Products > Screening Compounds P38093 > 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine
3-Bromo-4-(5-methyl-2-imidazolyl)pyridine -

3-Bromo-4-(5-methyl-2-imidazolyl)pyridine

Catalog Number: EVT-13817824
CAS Number:
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-4-(5-methyl-2-imidazolyl)pyridine is a heterocyclic organic compound that features a bromine atom and an imidazole ring attached to a pyridine core. Its molecular formula is C9H9BrN3C_9H_9BrN_3 with a molecular weight of 224.06 g/mol. This compound is notable for its unique structure, combining the properties of both pyridine and imidazole, which makes it a versatile building block in organic synthesis and medicinal chemistry. The presence of the bromine atom allows for further chemical modifications, enhancing its utility in various applications .

Source and Classification

The compound is classified under heterocyclic compounds, specifically those containing nitrogen in their ring structures. It can be sourced from various chemical suppliers and is often utilized in research settings due to its potential biological activity and applications in drug development .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine typically involves several steps, including the formation of the imidazole ring and subsequent bromination. One common method includes:

  1. Formation of Imidazole: Starting from 2-methylimidazole, which can be reacted with appropriate reagents to form the desired imidazole derivative.
  2. Bromination: The resulting compound can then undergo bromination using bromine or brominating agents under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring.

The reaction conditions, such as temperature, solvent choice, and reaction time, are critical in achieving high yields and purity of the final product. For instance, reactions may be conducted in solvents like dichloromethane or acetonitrile at low temperatures to minimize side reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine can be represented as follows:

  • Chemical Structure:
    • The compound consists of a pyridine ring substituted at the 4-position with a 5-methyl-2-imidazolyl group and a bromine atom at the 3-position.

Crystallographic Data

Crystallographic studies have provided insights into its three-dimensional structure, revealing bond lengths and angles that are crucial for understanding its reactivity and interactions with biological targets. Specific crystallographic data may include unit cell dimensions and symmetry operations relevant to its solid-state structure .

Chemical Reactions Analysis

Reactions and Technical Details

3-Bromo-4-(5-methyl-2-imidazolyl)pyridine participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to new derivatives.
  2. Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives that may have enhanced biological activity.
  3. Coupling Reactions: It can serve as a coupling partner in cross-coupling reactions, forming biaryl compounds that are significant in pharmaceuticals .
Mechanism of Action

Process and Data

The mechanism of action for 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine involves its interaction with biological targets such as enzymes or receptors. Studies suggest that it may act as an enzyme inhibitor or modulator by coordinating with metal ions or interacting with specific binding sites on proteins. This interaction can influence various biochemical pathways, potentially leading to therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but should be stored away from light to prevent degradation.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the bromine atom, making it useful in synthetic applications.

Relevant data from studies indicate that this compound exhibits interesting thermal properties, which could be explored further for applications in materials science .

Applications

Scientific Uses

3-Bromo-4-(5-methyl-2-imidazolyl)pyridine has several applications in scientific research:

  1. Organic Synthesis: Used as a building block for synthesizing more complex heterocycles.
  2. Medicinal Chemistry: Investigated for potential pharmacological activities, including anti-cancer properties and enzyme inhibition.
  3. Biochemical Assays: Employed in studies assessing enzyme activity or receptor interactions.

Research continues into its potential uses within various fields such as drug discovery and development, highlighting its significance as a versatile compound within organic chemistry .

Introduction to 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine in Medicinal Chemistry

Nomenclature and Structural Significance in Heterocyclic Chemistry

3-Bromo-4-(5-methyl-2-imidazolyl)pyridine represents a sophisticated hybrid heterocyclic system where a pyridine ring and an imidazole moiety are directly linked. Its systematic IUPAC name explicitly defines the connectivity: a pyridine ring substituted at the 3-position with a bromine atom and at the 4-position with a 5-methylimidazol-2-yl group. The molecular formula C₁₀H₁₀BrN₃ reflects its bidentate heterocyclic nature, with a molecular weight of 252.11 g/mol [7]. The SMILES notation (BrC1=CN=C(C2=CN=C(C)N1)C) encodes the specific atomic arrangement, confirming the imidazole attachment at the pyridine's 4-position and bromination at the 3-position [7].

This compound exemplifies ortho-substituted pyridine systems, where the bromine atom's steric and electronic effects influence the imidazole ring's electron density. The imidazole component, featuring a 5-methyl substituent, enhances both hydrogen-bonding capacity and hydrophobic interactions—critical for biomolecular recognition. The conjugated system across both rings enables π-stacking with aromatic residues in enzyme binding sites, while the nitrogen atoms serve as hydrogen-bond acceptors. This structural duality underpins its versatility in medicinal chemistry, allowing predictable modifications at multiple sites: bromine displacement for cross-coupling, imidazole N-H functionalization, or methyl group derivatization [6] [8].

Table 1: Molecular Structure and Properties of Related Imidazole-Pyridine Hybrids

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Features
3-Bromo-4-(5-methyl-2-imidazolyl)pyridineNot specifiedC₁₀H₁₀BrN₃252.11Bromopyridine linked to 5-methylimidazole
3-Bromo-4,5-dimethylpyridine27063-98-5C₇H₈BrN186.05Brominated dimethylpyridine scaffold
2-Phenylimidazo[1,2-a]pyridine4044-95-5C₁₃H₉BrN₂273.13Imidazopyridine with phenyl substituent
6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridineNot specifiedC₁₄H₁₀N₄O₃282.26Nitrophenoxy-imidazopyridine derivative

Historical Development and Emergence in Drug Discovery

The synthetic exploration of imidazole-pyridine hybrids gained momentum in the early 2000s, driven by demands for kinase inhibitors targeting inflammatory pathways. Early routes to analogous compounds, such as pyridinylimidazole-based p38α MAP kinase inhibitors, relied on palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). These methods suffered from low yields (3.6–3.9% over 7 steps) and significant cost barriers due to palladium requirements [2]. The discovery of 3-Bromo-4-(5-methyl-2-imidazolyl)pyridine emerged from efforts to circumvent these limitations. Researchers optimized sequences by prioritizing late-stage introduction of the imidazole moiety, as demonstrated in syntheses of structurally related inhibitors like ML3403 [2].

A breakthrough involved exploiting nucleophilic aromatic substitution (SNAr) at the pyridine C4 position. This strategy avoided palladium and enabled direct coupling of preformed imidazole derivatives with halogenated pyridines. For example, protected imidazole intermediates could react with 3-bromo-4-iodopyridine analogs, followed by deprotection to unveil the target compound. Such approaches boosted overall yields to 20–29%—a 5–8 fold improvement—while enhancing scalability [2]. The bromine atom's strategic retention allowed further derivatization via Suzuki or Buchwald couplings, positioning this compound as a versatile intermediate for targeted library synthesis in drug discovery programs.

Table 2: Evolution of Synthetic Strategies for Imidazole-Pyridine Hybrids

Synthetic EraKey MethodologyRepresentative YieldLimitationsImpact on Target Compound Accessibility
Pre-2010Pd-catalyzed cross-coupling3.6–3.9% (7 steps)High Pd costs, protecting group manipulationsLow efficiency, limited scale-up feasibility
Post-2015 (Optimized)SNAr with protected imidazoles20–29% (7–8 steps)Sensitivity of protecting groups to conditions5–8× yield improvement, enhanced versatility
Modern InnovationsRegioselective metalation/cyclizationNot reportedRequires stringent anhydrous/organometallic conditionsEnables direct C–H functionalization

Role as a Pharmacophore in Biologically Active Compounds

3-Bromo-4-(5-methyl-2-imidazolyl)pyridine functions as a privileged pharmacophore due to its dual capacity for target engagement and synthetic diversification. The imidazole ring mimics purine motifs in ATP-binding kinases, facilitating competitive inhibition, while the pyridine nitrogen directs molecular orientation via hydrogen bonding. In p38α MAP kinase inhibitors, analogous pyridinylimidazoles like SB203580 exploit this motif to occupy the hydrophobic pocket adjacent to the ATP site, with IC₅₀ values in the nanomolar range [2]. The bromine atom provides a synthetic handle for introducing aryl, heteroaryl, or amino groups via cross-coupling, enabling potency optimization against resistant targets.

This scaffold's adaptability is evident in antitubercular agents targeting DprE1, a critical enzyme for Mycobacterium tuberculosis cell wall synthesis. Derivatives such as 6-(4-nitrophenoxy)imidazo[4,5-b]pyridines leverage the nitro group for covalent interaction with Cys387, achieving sub-micromolar activity (MIC = 0.5–0.8 μmol/L) [4]. Similarly, in autoimmune and inflammatory disorders, the imidazole-pyridine core in patented compounds (e.g., EP4265254A2) modulates IL-12/IL-23 signaling by disrupting protein-protein interactions in JAK-STAT pathways [8]. The 5-methyl group enhances metabolic stability by shielding against oxidative degradation, a common liability in first-generation analogs.

Table 3: Therapeutic Applications of Imidazole-Pyridine Pharmacophores

Therapeutic AreaBiological TargetDerivative StructureReported ActivityMechanistic Insight
Inflammation/Autoimmunityp38α MAP Kinase2-(2-Hydroxyethylsulfanyl)-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)imidazoleIC₅₀ ≈ 10–50 nMATP-competitive inhibition; 110× TNF-α suppression vs. predecessors
TuberculosisDprE1 Enzyme (M. tuberculosis)6-(4-Nitrophenoxy)-2-substituted-imidazo[4,5-b]pyridineMIC = 0.5–0.8 μmol/LCovalent binding to Cys387; disrupts arabinogalactan biosynthesis
Oncology/ImmunologyIL-12/IL-23 SignalingImidazo[4,5-b]pyridines with aryl sulfonamidesPatent EP4265254A2JAK-STAT pathway interference; reduces IFN-γ production

Properties

Product Name

3-Bromo-4-(5-methyl-2-imidazolyl)pyridine

IUPAC Name

3-bromo-4-(5-methyl-1H-imidazol-2-yl)pyridine

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C9H8BrN3/c1-6-4-12-9(13-6)7-2-3-11-5-8(7)10/h2-5H,1H3,(H,12,13)

InChI Key

GDSUEFUXXGHVIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=C(C=NC=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.